Lazabemide hydrochloride
Übersicht
Beschreibung
Lazabemide-Hydrochlorid ist ein selektiver und reversibler Inhibitor der Monoaminoxidase B (MAO-B). Es wurde ursprünglich als Antiparkinsonmittel entwickelt, kam aber nie auf den Markt. Die Verbindung hat die Summenformel C8H10ClN3O und eine molare Masse von 199,64 g/mol .
2. Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Lazabemide-Hydrochlorid beinhaltet die Reaktion von 5-Chlorpyridin-2-carbonsäure mit N-(2-Aminoethyl)carbaminsäure-tert-butylester unter Verwendung von Carbonyldiimidazol in siedendem Tetrahydrofuran (THF). Diese Reaktion liefert N-[2-(tert-Butoxycarbonylamino)ethyl]-5-chlorpyridin-2-carboxamid, das dann mit Trifluoressigsäure in siedendem Dichlormethan hydrolysiert und mit ethanolischer Salzsäure behandelt wird, um das Hydrochloridsalz zu erhalten .
Industrielle Produktionsmethoden: Pharmazeutische Zusammensetzungen von Lazabemide-Hydrochlorid in kristalliner Form wurden zusammen mit Methoden zu ihrer Herstellung offengelegt. Diese Methoden gewährleisten die Stabilität und Reinheit der Verbindung für industrielle Anwendungen .
Wirkmechanismus
Target of Action
Lazabemide hydrochloride is a selective and reversible inhibitor of Monoamine Oxidase B (MAO-B) . MAO-B is an enzyme that plays a crucial role in the metabolism of monoamine neurotransmitters, such as dopamine, in the brain .
Mode of Action
This compound interacts with its target, MAO-B, by inhibiting its activity . This inhibition is achieved through a reversible mechanism-based mode of action . The inhibition of MAO-B by Lazabemide leads to an increase in the levels of dopamine, a neurotransmitter that is often depleted in conditions like Parkinson’s disease .
Biochemical Pathways
The primary biochemical pathway affected by Lazabemide is the dopaminergic synapse pathway . By inhibiting MAO-B, Lazabemide slows the breakdown of dopamine, leading to increased dopamine levels . This can help alleviate symptoms in diseases characterized by low dopamine levels, such as Parkinson’s disease .
Pharmacokinetics
Only minor accumulation occurs upon multiple dosing, and steady-state plasma concentrations are achieved on the third day .
Result of Action
The primary result of Lazabemide’s action is the elevation of dopamine levels in the brain . This is achieved by inhibiting the activity of MAO-B, thereby slowing the breakdown of dopamine . This can lead to symptomatic relief in conditions like Parkinson’s disease, which are characterized by low dopamine levels .
Biochemische Analyse
Biochemical Properties
Lazabemide hydrochloride interacts with the enzyme monoamine oxidase B (MAO-B) and inhibits its activity . At high concentrations, it inhibits the uptake of monoamines, specifically noradrenalin, serotonin, and dopamine .
Cellular Effects
The inhibition of MAO-B by this compound affects various types of cells and cellular processes. By inhibiting the breakdown of monoamines, it influences cell function, including impacts on cell signaling pathways and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to MAO-B and inhibiting its activity . This prevents the breakdown of monoamines, leading to increased levels of these neurotransmitters in the brain .
Temporal Effects in Laboratory Settings
Its selective and reversible inhibition of MAO-B suggests that its effects may be temporary and dependent on the presence of the drug .
Metabolic Pathways
This compound is involved in the metabolic pathway of monoamines. It interacts with the enzyme MAO-B, inhibiting the breakdown of monoamines .
Transport and Distribution
Given its role as an MAO-B inhibitor, it is likely to be distributed in areas where this enzyme is present .
Subcellular Localization
The subcellular localization of this compound is likely to be in the mitochondria, as this is where MAO-B is predominantly found . Its activity or function could be influenced by its localization in these organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of lazabemide hydrochloride involves the reaction of 5-chloropyridine-2-carboxylic acid with N-(2-aminoethyl)carbamic acid tert-butyl ester using carbonyl-dimidazole in refluxing tetrahydrofuran (THF). This reaction yields N-[2-(tert-butoxycarbonylamino)ethyl]-5-chloropyridine-2-carboxamide, which is then hydrolyzed with trifluoroacetic acid in refluxing dichloromethane and treated with ethanolic hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods: Pharmaceutical compositions of this compound in crystalline form have been disclosed, along with methods of their production. These methods ensure the compound’s stability and purity for industrial applications .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Lazabemide-Hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Lazabemide-Hydrochlorid kann unter bestimmten Bedingungen oxidiert werden, obwohl detaillierte Oxidationswege nicht umfassend dokumentiert sind.
Reduktion: Reduktionsreaktionen, die Lazabemide-Hydrochlorid betreffen, sind weniger häufig.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung des Chloratoms am Pyridinring.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.
Substitution: Reagenzien wie Natriumhydroxid oder andere Nukleophile können Substitutionsreaktionen erleichtern.
Hauptprodukte: Die bei diesen Reaktionen gebildeten Hauptprodukte hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen Derivate liefern, bei denen verschiedene funktionelle Gruppen das Chloratom ersetzen.
Wissenschaftliche Forschungsanwendungen
Chemie: Es dient als Modellverbindung für die Untersuchung der MAO-B-Hemmung und verwandter biochemischer Wege.
Biologie: Die Verbindung wird in der Forschung verwendet, um die Rolle von MAO-B in neurologischen Prozessen zu verstehen.
Medizin: Lazabemide-Hydrochlorid wurde auf seine potenziellen therapeutischen Wirkungen bei der Behandlung der Parkinson-Krankheit und anderer neurodegenerativer Erkrankungen untersucht
5. Wirkmechanismus
Lazabemide-Hydrochlorid entfaltet seine Wirkung durch selektive und reversible Hemmung der Monoaminoxidase B (MAO-B). Diese Hemmung verhindert den Abbau von Dopamin und erhöht so seine Verfügbarkeit im Gehirn. Die Verbindung bindet an die aktive Stelle von MAO-B und blockiert seine enzymatische Aktivität. Dieser Mechanismus ist besonders vorteilhaft bei Erkrankungen wie der Parkinson-Krankheit, bei der der Dopaminspiegel kritisch niedrig ist .
Ähnliche Verbindungen:
Selegilin: Ein weiterer MAO-B-Inhibitor, der zur Behandlung der Parkinson-Krankheit eingesetzt wird.
Rasagilin: Ein selektiver MAO-B-Inhibitor mit neuroprotektiven Eigenschaften.
Safinamid: Ein reversibler MAO-B-Inhibitor mit zusätzlicher Glutamatfreisetzungshemmung.
Einzigartigkeit: Lazabemide-Hydrochlorid ist einzigartig aufgrund seiner reversiblen Hemmung von MAO-B, die eine schnelle Wiederherstellung der Enzymaktivität nach Absetzen ermöglicht. Diese Eigenschaft unterscheidet es von irreversiblen Inhibitoren wie Selegilin und Rasagilin .
Vergleich Mit ähnlichen Verbindungen
Selegiline: Another MAO-B inhibitor used in the treatment of Parkinson’s disease.
Rasagiline: A selective MAO-B inhibitor with neuroprotective properties.
Safinamide: A reversible MAO-B inhibitor with additional glutamate release inhibition.
Uniqueness: Lazabemide hydrochloride is unique due to its reversible inhibition of MAO-B, which allows for rapid recovery of enzyme activity after discontinuation. This property distinguishes it from irreversible inhibitors like selegiline and rasagiline .
Biologische Aktivität
Lazabemide hydrochloride, also known as Ro 19-6327, is a reversible and selective inhibitor of monoamine oxidase B (MAO-B). This compound has garnered attention for its potential therapeutic applications in neurodegenerative diseases, particularly Parkinson's disease (PD). The following sections detail its biological activity, including mechanisms of action, research findings, and case studies.
Lazabemide functions primarily as a monoamine oxidase B inhibitor , which plays a crucial role in the metabolism of neurotransmitters such as dopamine. By inhibiting MAO-B, lazabemide helps to maintain higher levels of dopamine in the brain, which is beneficial for patients with Parkinson's disease who suffer from dopamine depletion. The compound does not metabolize into amphetamines or other active compounds, making it a safer alternative compared to some other MAO inhibitors .
Inhibition of Monoamine Oxidase
Lazabemide has been evaluated for its inhibitory effects on MAO-A and MAO-B:
- In vitro Studies : A study reported that lazabemide derivatives exhibited significant inhibition of MAO-A and MAO-B. For instance, compound 3d showed an IC50 value of for MAO-A, while compound 3m had an IC50 of for MAO-B .
- In vivo Studies : The same research demonstrated that these compounds increased levels of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) in both plasma and brain tissues while significantly inhibiting MAO activity .
Efficacy in Parkinson's Disease
A pivotal clinical trial involving 321 patients with early untreated Parkinson's disease assessed the impact of lazabemide on the progression of disability. Patients were randomized to receive either placebo or varying doses of lazabemide (25 mg to 200 mg per day) over one year. The results indicated:
- A 51% reduction in the risk of reaching the primary endpoint (the onset of disability requiring levodopa therapy) for those treated with lazabemide compared to placebo .
- The treatment was well tolerated across all dosage groups, with no significant differences in adverse events reported among treatment groups.
Study on Lazabemide Prodrug
Research has explored the development of an l-Dopa-lazabemide prodrug aimed at improving l-Dopa absorption and stability. This prodrug demonstrated:
- Stability : It remained stable at physiological pH levels (3.7–7.4) during hydrolysis studies.
- Increased Concentration : In brain tissue homogenates, concentrations of lazabemide and l-Dopa increased significantly over time, indicating effective activation and potential therapeutic benefits .
Summary Table: Biological Activity Overview
Eigenschaften
IUPAC Name |
N-(2-aminoethyl)-5-chloropyridine-2-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O.ClH/c9-6-1-2-7(12-5-6)8(13)11-4-3-10;/h1-2,5H,3-4,10H2,(H,11,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFKTFLARGGXCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)C(=O)NCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046739 | |
Record name | Lazabemide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103878-83-7 | |
Record name | Lazabemide hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103878-83-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lazabemide hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103878837 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lazabemide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LAZABEMIDE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PI150J9ZX1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research article highlights the sympathetic nervous system's role in inflammation. Given that Lazabemide Hydrochloride is a reversible inhibitor of monoamine oxidase B (MAO-B), could it potentially impact inflammation through modulating sympathetic activity?
A1: This is an interesting question and warrants further investigation. While this compound is primarily known for its use in Parkinson's disease treatment by increasing extracellular dopamine levels in the brain, its potential effects on peripheral sympathetic activity and subsequent inflammation are not fully elucidated []. Further research is needed to determine if this compound's inhibition of MAO-B translates to modulation of sympathetic nervous system activity in the context of inflammation, and if so, what the specific downstream effects might be.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.